molecular formula C17H17FN4O2 B129609 (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine CAS No. 155271-90-2

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine

Cat. No. B129609
M. Wt: 328.34 g/mol
InChI Key: GQASYARGKGWOGS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, also known as XAC, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. XAC is a potent and selective antagonist of the adenosine A2A receptor, which is involved in a wide range of physiological processes, including cardiovascular function, immune response, and neurotransmission.

Mechanism Of Action

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is activated by adenosine. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. The A2A receptor is highly expressed in the brain, particularly in the basal ganglia, where it is involved in the regulation of movement. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine increases the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease, and improves motor function.

Biochemical And Physiological Effects

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its effects on dopamine availability and motor function, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to modulate the release of other neurotransmitters, including glutamate and GABA. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is that it is not very soluble in water, which can make it difficult to administer in vivo. Another limitation is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine. One area of research is the development of more potent and selective A2A receptor antagonists. Another area of research is the development of new methods for administering (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, more research is needed to understand the long-term effects of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine on the brain and other organs, particularly in the context of chronic administration.
Conclusion
In conclusion, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has emerged as a promising tool for studying the role of the adenosine A2A receptor in various physiological processes, particularly in the context of neurodegenerative disorders. The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively straightforward, and its selectivity and potency make it a useful tool for researchers. However, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine and to understand its long-term effects on the brain and other organs.

Synthesis Methods

The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine involves the reaction of 8-bromo-2-fluorostyrene with ethyl 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in the presence of a palladium catalyst. This reaction yields (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine as the final product. The purity and yield of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.

Scientific Research Applications

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. The adenosine A2A receptor is highly expressed in the basal ganglia, which are involved in the regulation of movement. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to improve motor function in animal models of Parkinson's disease by blocking the A2A receptor and increasing the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease.

properties

CAS RN

155271-90-2

Product Name

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C17H17FN4O2/c1-3-21-15-14(16(23)22(4-2)17(21)24)19-13(20-15)10-9-11-7-5-6-8-12(11)18/h5-10H,3-4H2,1-2H3,(H,19,20)/b10-9+

InChI Key

GQASYARGKGWOGS-MDZDMXLPSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3F

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2-fluorophenyl)ethe nyl)-, (E)-

Origin of Product

United States

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